5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid: is a complex organic compound with a molecular formula of C20H18ClNO6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the following steps:
Formation of the 4-Chlorophenyl-2-oxoethoxy group: : This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with the phenylamine: : The resulting 4-chlorophenyl-2-oxoethoxy compound is then reacted with 4-aminobenzoic acid under conditions that promote amide bond formation.
Introduction of the pentanoic acid group: : Finally, the carboxylic acid group is introduced through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.
Reduction: : The amide group can be reduced to an amine.
Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed
Oxidation: : Formation of carboxylate salts.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, such as potential antimicrobial or anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
4-[(2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)aniline: : Similar structure but lacks the pentanoic acid group.
5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-4-oxopentanoic acid: : Similar but with a different position of the carboxylic acid group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[4-[2-(4-chlorophenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c21-15-8-4-13(5-9-15)17(23)12-28-20(27)14-6-10-16(11-7-14)22-18(24)2-1-3-19(25)26/h4-11H,1-3,12H2,(H,22,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLKAODOALPHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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